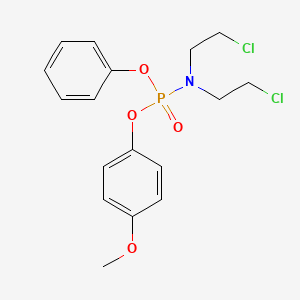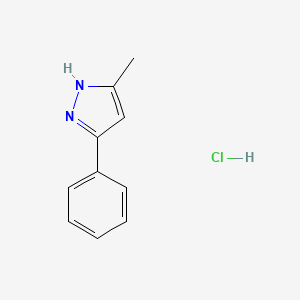
Diamino(sulfanylidene)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamino(sulfanylidene)phosphanium is a unique organophosphorus compound characterized by the presence of both sulfur and nitrogen atoms bonded to a phosphorus center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diamino(sulfanylidene)phosphanium typically involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+2NH3+H2S→P(NH2)2S+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Diamino(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Phosphine derivatives
Substitution: Various halogenated derivatives
Applications De Recherche Scientifique
Diamino(sulfanylidene)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of diamino(sulfanylidene)phosphanium involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in biochemical processes.
Comparaison Avec Des Composés Similaires
Diamino(sulfanylidene)phosphanium can be compared with other similar compounds such as:
Sulfonamides: Known for their antimicrobial properties.
Phosphines: Widely used in catalysis and organic synthesis.
Thioamides: Utilized in the synthesis of heterocyclic compounds.
Uniqueness: this compound stands out due to its unique combination of sulfur, nitrogen, and phosphorus atoms, which imparts distinct chemical reactivity and versatility in various applications.
Propriétés
Numéro CAS |
15176-86-0 |
|---|---|
Formule moléculaire |
H4N2PS+ |
Poids moléculaire |
95.09 g/mol |
Nom IUPAC |
diamino(sulfanylidene)phosphanium |
InChI |
InChI=1S/H4N2PS/c1-3(2)4/h(H4,1,2,4)/q+1 |
Clé InChI |
BBLONAPXGAIMQH-UHFFFAOYSA-N |
SMILES canonique |
N[P+](=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


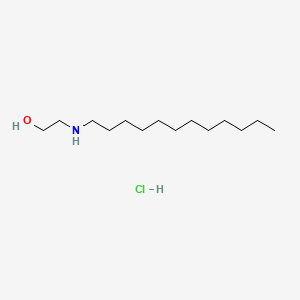
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
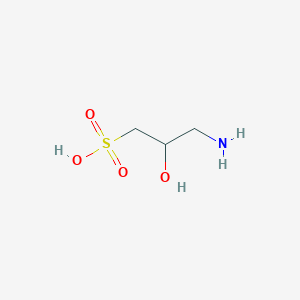
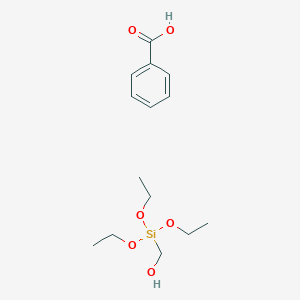
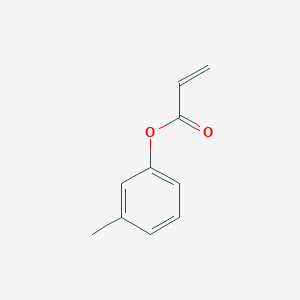

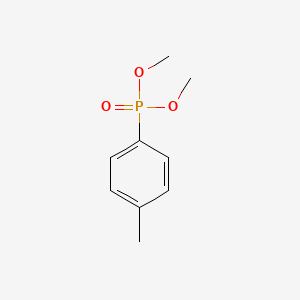
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
